molecular formula C19H14I2N2O3S B4289989 (5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4289989
M. Wt: 604.2 g/mol
InChI Key: WQKQUTHERQMRDS-VGOFMYFVSA-N
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Description

1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-diiodobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a diiodobenzylidene moiety and a thioxodihydropyrimidine core

Preparation Methods

The synthesis of (5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thioxodihydropyrimidine core: This can be achieved through the reaction of thiourea with an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a nucleophilic substitution reaction where the thioxodihydropyrimidine intermediate reacts with a 3,4-dimethylphenyl halide.

    Addition of the diiodobenzylidene moiety: The final step involves the condensation of the intermediate with 2-hydroxy-3,5-diiodobenzaldehyde under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-diiodobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-diiodobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Due to its unique structural features, it is explored for use in organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The diiodobenzylidene moiety can interact with hydrophobic pockets in proteins, while the thioxodihydropyrimidine core may form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar compounds to (5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include:

    1-(3,4-Dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Lacks the diiodo substitution, which may affect its reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-5-(2-hydroxy-3,5-dichlorobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Contains dichloro instead of diiodo groups, potentially altering its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical behavior and applications.

Properties

IUPAC Name

(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14I2N2O3S/c1-9-3-4-13(5-10(9)2)23-18(26)14(17(25)22-19(23)27)7-11-6-12(20)8-15(21)16(11)24/h3-8,24H,1-2H3,(H,22,25,27)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQUTHERQMRDS-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)C(=O)NC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)O)/C(=O)NC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14I2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-1-(3,4-dimethylphenyl)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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